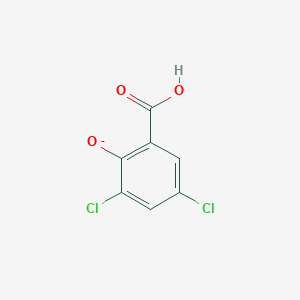

3,5-Dichlorosalicylate

説明

Contextualization of Substituted Aromatic Acids in Chemical Synthesis

Substituted aromatic acids are a cornerstone of modern chemical synthesis, serving as versatile building blocks for a vast array of complex molecules. Aromatic acids, which contain a carboxylic acid group attached to an aromatic ring, can be systematically modified by the addition of various functional groups to the ring. britannica.com These substituents significantly influence the electronic and steric properties of the parent molecule, thereby altering its reactivity and potential applications. libretexts.org

Electron-withdrawing groups, for instance, can increase the acidity of the carboxylic acid, while both electron-donating and electron-withdrawing substituents direct the position of subsequent chemical reactions on the aromatic ring. britannica.comlibretexts.org This ability to fine-tune the chemical behavior of aromatic acids makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. cymitquimica.comchemicalbook.com The strategic placement of substituents allows chemists to construct intricate molecular architectures with specific functions, highlighting the fundamental role of substituted aromatic acids in the advancement of organic chemistry. researchgate.net

Significance of Dichlorinated Salicylates in Chemical Transformations

Among the various classes of substituted aromatic acids, dichlorinated salicylates hold particular importance in chemical transformations. Salicylic (B10762653) acid, or 2-hydroxybenzoic acid, provides a scaffold with both a hydroxyl and a carboxylic acid group, offering multiple points for chemical modification. The introduction of two chlorine atoms onto the benzene (B151609) ring—creating a dichlorinated salicylate (B1505791)—further enhances its utility.

The presence of chlorine atoms, which are strongly electronegative, significantly alters the electron density of the aromatic ring, influencing the molecule's reactivity and interaction with other chemical species. ontosight.ai This makes dichlorinated salicylates valuable intermediates in multi-step syntheses. For example, they are used in the production of more complex molecules where the chlorine atoms can be later replaced or can direct other reactions. google.comrjdentistry.com Furthermore, the specific positioning of the chlorine atoms can impart unique biological or chemical properties, leading to their use in the development of new functional materials and as probes in biochemical studies. nih.govresearchgate.net Research has shown that the position of the chlorine substituents affects the rate and extent of degradation in various environments, a crucial factor in the design of specialty chemicals. nih.gov

Scope and Objectives of Research on 3,5-Dichlorosalicylate

The scientific inquiry into this compound, a specific isomer of dichlorinated salicylic acid, is multifaceted. A primary objective of the research is to explore its utility as a versatile chemical intermediate. ontosight.ai Studies have focused on its synthesis and its role in creating more complex molecules, such as anilides and esters, which have potential applications in various fields. google.comrjdentistry.comresearchgate.net

Another key area of investigation is its biological and pharmacological activities. Researchers have explored its potential as an enzyme inhibitor and its interactions with proteins. chemicalbook.comnih.gov The introduction of chlorine atoms at the 3 and 5 positions modifies the biological profile of the parent salicylic acid, opening avenues for new research applications. ontosight.aibiosynth.com

Furthermore, recent research has delved into the unique properties imparted by the dichloro-substitution pattern. This includes its use in inducing plant defense mechanisms and its potential applications in agrochemicals. nih.govmdpi.comnih.gov The synthesis of novel compounds, such as ionic liquids and coordination complexes containing the this compound moiety, is also an active area of research, aiming to develop new materials with specific physical and chemical properties. nih.govmdpi.comresearchgate.net

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H4Cl2O3 | ontosight.aibiosynth.com |

| Molecular Weight | 207.01 g/mol | biosynth.com |

| Appearance | White to off-white crystalline solid/powder | cymitquimica.comchemicalbook.comontosight.ai |

| Melting Point | 220-222 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Moderately soluble in water, more soluble in organic solvents like ethanol (B145695) and acetone. | cymitquimica.comnih.gov |

Synthesis and Reactivity of this compound

| Reaction Type | Description | Reference |

| Synthesis | Can be synthesized by the chlorination of salicylic acid using chlorine gas in a solvent like glacial acetic acid or concentrated sulfuric acid. | google.com |

| Anilide Formation | Reacts with (aminodichlorophenoxy)acetic acids in the presence of 3,5-dichlorosalicylic acid chloride to produce salicylanilides. | rjdentistry.comresearchgate.net |

| Esterification | Can be reacted with alcohols to form the corresponding esters. | google.com |

| Crystal Engineering | Used to synthesize novel crystalline structures, such as acridinium (B8443388) this compound, where it participates in various non-covalent interactions. | researchgate.net |

| Salt Formation | Reacts with bases like 3,5-dimethyl pyrazole (B372694) to form salts through proton transfer. | nih.gov |

Structure

2D Structure

3D Structure

特性

分子式 |

C7H3Cl2O3- |

|---|---|

分子量 |

206.00 g/mol |

IUPAC名 |

2-carboxy-4,6-dichlorophenolate |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)/p-1 |

InChIキー |

CNJGWCQEGROXEE-UHFFFAOYSA-M |

正規SMILES |

C1=C(C=C(C(=C1C(=O)O)[O-])Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies and Route Optimization for 3,5 Dichlorosalicylate

Classical Synthetic Approaches to 3,5-Dichlorosalicylate

The traditional synthesis of this compound, or more specifically its parent acid, 3,5-Dichlorosalicylic acid, primarily relies on the direct halogenation of salicylic (B10762653) acid. These methods are governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents play a crucial role.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. wikipedia.orgtotal-synthesis.com In the case of salicylic acid, the hydroxyl (-OH) and carboxyl (-COOH) groups present on the ring direct the position of incoming electrophiles. The hydroxyl group is a strongly activating, ortho, para-director, while the carboxyl group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3, 5, and to a lesser extent, 6).

Direct chlorination of salicylic acid can be achieved using various chlorinating agents. The reaction typically requires a Lewis acid catalyst to generate a potent electrophile that can react with the aromatic ring. minia.edu.eg The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile, forming a delocalized carbocation intermediate known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. wikipedia.org

Table 1: Comparison of Electrophilic Chlorination Methods for Salicylic Acid

| Starting Material | Chlorinating Agent | Catalyst / Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Salicylic Acid | Chlorine (Cl₂) | Iron (III) Chloride (FeCl₃) | 3,5-Dichlorosalicylic acid | Moderate to Good |

| Salicylic Acid | Sulfuryl chloride (SO₂Cl₂) | Lewis Acid (e.g., AlCl₃) | 3,5-Dichlorosalicylic acid | Variable |

| Salicylic Acid | N-Chlorosuccinimide (NCS) | Acid catalyst, often in a polar solvent | 3,5-Dichlorosalicylic acid | Good |

Note: Yields can vary significantly based on specific reaction conditions such as temperature, solvent, and reaction time.

Multi-step Reaction Sequences for Regioselective Halogenation

Achieving high regioselectivity for the 3,5-dichloro substitution pattern can sometimes be challenging due to the formation of other isomers, such as 5-chlorosalicylic acid or 3,5,6-trichlorosalicylic acid. Multi-step synthesis provides a more controlled approach to ensure the desired placement of the chlorine atoms. scribd.comflinders.edu.au

One common strategy involves the use of protecting groups. For instance, the highly activating hydroxyl group can be temporarily converted into a less activating group (e.g., an acetate (B1210297) ester) to modulate its directing effect. Another approach starts from a different, pre-functionalized precursor where the desired substitution pattern is already established.

A patented method for producing 3,5-dichlorobenzoyl chloride, a related precursor, illustrates a multi-step approach starting from anthranilic acid. patsnap.com This sequence involves:

Acetylation: Protection of the amino group in anthranilic acid.

Chlorination: Introduction of chlorine atoms onto the protected ring.

Hydrolysis: Removal of the acetyl protecting group.

Diazotization and Reduction: Removal of the amino group to yield 3,5-dichlorobenzoic acid.

Acylation: Conversion of the carboxylic acid to the acid chloride. patsnap.com

Such multi-step sequences, while often longer and more complex, provide greater control over the final product's structure and purity. nih.gov The choice between a direct substitution and a multi-step synthesis often depends on the desired purity, scale of the reaction, and the economic feasibility of the additional steps. medium.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. rsc.org These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, this involves developing cleaner, safer, and more efficient methods.

Solvent-Free and Reduced-Solvent Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free synthesis, often conducted using mechanochemistry (ball-milling) or by heating neat reactants, can lead to higher efficiency, shorter reaction times, and simpler product isolation. nih.govrsc.org

While specific solvent-free methods for this compound are not extensively documented, the synthesis of related compounds demonstrates the feasibility of this approach. For example, the efficient synthesis of various aromatic esters and azo dyes has been achieved under solvent-free conditions. rsc.orgnih.gov These techniques often use solid supports or catalysts and mechanical energy to facilitate the reaction, providing a more environmentally benign alternative to traditional solution-phase chemistry. ias.ac.in

Table 2: Green Chemistry Approaches to Organic Synthesis

| Green Strategy | Description | Potential Application to this compound Synthesis |

|---|---|---|

| Solvent-Free | Reactions are conducted without a solvent, often using grinding (mechanochemistry) or neat heating. nih.gov | Direct chlorination of salicylic acid with a solid chlorinating agent (e.g., NCS) in a ball mill. |

| Aqueous Media | Using water as the reaction solvent, which is non-toxic, non-flammable, and inexpensive. | Halogenation reactions using water-tolerant catalysts or reagents. researchgate.net |

| Reduced-Solvent | Utilizing supercritical fluids (like CO₂) or ionic liquids that are less volatile and can be recycled. | Performing the chlorination in a recyclable ionic liquid medium. |

Catalytic Approaches for Enhanced Selectivity and Yield

Catalysis is a cornerstone of green chemistry because catalytic reagents are, by definition, used in small amounts and can be recycled, unlike stoichiometric reagents that are consumed in the reaction and generate significant waste. redalyc.org In the synthesis of this compound, catalysts can improve reaction rates, enhance regioselectivity, and allow for milder reaction conditions.

Recent advances in C-H functionalization highlight the use of transition-metal catalysts (e.g., palladium, nickel, rhodium) with directing groups to achieve highly regioselective halogenation of aromatic rings. rsc.org These methods can precisely target specific C-H bonds for chlorination, potentially offering a highly efficient route to this compound by directing the halogenation to the desired positions while avoiding the formation of unwanted isomers. rsc.org The development of recyclable heterogeneous catalysts, such as metal nanoparticles on a solid support, further enhances the sustainability of the process. ias.ac.in

Atom Economy and Waste Minimization in Production

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste byproducts. libretexts.org

Comparison of Atom Economy for Different Chlorination Reactions:

Addition Reaction (Ideal): Salicylic Acid + Cl₂ → Dichlorosalicylic Acid (This is hypothetical for substitution but illustrates the concept). This would have a high atom economy if no byproduct were formed.

Substitution with Cl₂: C₇H₆O₃ + 2Cl₂ → C₇H₄Cl₂O₃ + 2HCl

Desired Product: 3,5-Dichlorosalicylic acid (MW ≈ 207.0 g/mol )

Reactants: Salicylic acid (MW ≈ 138.1 g/mol ) + 2 x Chlorine (MW ≈ 141.8 g/mol )

Atom Economy: [MW of Product / (MW of Reactants)] x 100 = [207.0 / (138.1 + 141.8)] x 100 ≈ 73.9%

The byproduct is hydrogen chloride (HCl), which constitutes waste unless it can be captured and utilized.

Substitution with N-Chlorosuccinimide (NCS): C₇H₆O₃ + 2C₄H₄ClNO₂ → C₇H₄Cl₂O₃ + 2C₄H₅NO₂

Desired Product: 3,5-Dichlorosalicylic acid (MW ≈ 207.0 g/mol )

Reactants: Salicylic acid (MW ≈ 138.1 g/mol ) + 2 x NCS (MW ≈ 267.0 g/mol )

Atom Economy: [207.0 / (138.1 + 267.0)] x 100 ≈ 51.1%

This reaction generates succinimide (B58015) as a byproduct, leading to a lower atom economy compared to using elemental chlorine.

By analyzing the atom economy, chemists can choose synthetic routes that are inherently less wasteful. scranton.edu Minimizing waste also involves considering the "E-factor" (Environmental Factor), which is the total mass of waste produced per kilogram of product. researchgate.net A lower E-factor signifies a greener process. Choosing catalytic methods over stoichiometric ones and designing reactions with high atom economy are key strategies for minimizing waste in the production of this compound. mdpi.com

Novel Synthetic Routes and Precursor Utilization for this compound

The pursuit of more efficient, sustainable, and safer methods for the synthesis of this compound has led to the exploration of novel synthetic strategies beyond conventional approaches. These innovative routes focus on the use of non-traditional reagents, biocatalysis, and continuous flow technologies to optimize the synthesis of this important chemical intermediate.

Exploration of Non-Conventional Reagents

Traditional chlorination of salicylic acid often relies on hazardous reagents like chlorine gas or sulfuryl chloride, which can lead to safety concerns and the formation of undesired byproducts. Research into alternative chlorinating agents aims to mitigate these issues by employing reagents with improved safety profiles and selectivity.

Recent advancements in chlorination chemistry have introduced novel reagents that offer potential for the synthesis of this compound. thieme-connect.de One such class of reagents includes N-chloroamides and other solid, stable sources of electrophilic chlorine. These compounds can offer better handling characteristics and, in some cases, improved regioselectivity compared to traditional reagents. For instance, reagents like Palau'chlor have emerged as powerful tools for the chlorination of (hetero)arenes. thieme-connect.de

Furthermore, electrochemical and photochemical methods are being explored as greener alternatives for halogenation reactions. thieme-connect.de These techniques can generate the reactive chlorine species in situ, avoiding the storage and handling of large quantities of hazardous materials. The use of simple and abundant chlorine sources like sodium chloride (NaCl) or hydrochloric acid (HCl) in these processes aligns with the principles of green chemistry. thieme-connect.de

A notable example of a non-conventional approach is the use of sodium hypochlorite (B82951) (NaOCl) for the dichlorination of a related compound, 5-bromosalicylic acid, to produce 5-bromo-3,6-dichlorosalicylic acid. This suggests that similar methodologies could be adapted for the selective dichlorination of salicylic acid to yield the 3,5-dichloro isomer.

Table 1: Comparison of Conventional and Novel Chlorinating Agents

| Reagent Type | Examples | Advantages | Disadvantages |

| Conventional | Chlorine (Cl₂), Sulfuryl chloride (SO₂Cl₂) | High reactivity, low cost | High toxicity, corrosiveness, lack of selectivity |

| Novel Solid Reagents | N-chlorosuccinimide (NCS), Palau'chlor | Improved handling and safety, potential for higher selectivity | Higher cost, generation of stoichiometric byproducts |

| In-situ Generated | Via electrochemistry or photochemistry from NaCl or HCl | Enhanced safety, use of inexpensive sources, precise control | Requires specialized equipment |

| Hypochlorites | Sodium hypochlorite (NaOCl) | Readily available, inexpensive | Can be non-selective, potential for side reactions |

Chemoenzymatic or Biocatalytic Syntheses

The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. For the synthesis of this compound, the application of halogenating enzymes, or halogenases, presents a promising avenue for achieving high regioselectivity, which is often a challenge in classical chemical synthesis.

Nature has evolved a variety of halogenating enzymes that can introduce halogen atoms onto specific positions of a substrate. researchgate.net Flavin-dependent halogenases (FDHs) and vanadium-dependent haloperoxidases (VHPOs) are two major classes of enzymes that catalyze electrophilic halogenation on electron-rich aromatic rings. thieme-connect.dethieme-connect.de These enzymes utilize benign halide salts (e.g., NaCl) as the halogen source and an oxidizing agent, such as hydrogen peroxide for VHPOs or molecular oxygen for FDHs.

While a specific halogenase for the synthesis of this compound has not been reported, the potential for enzyme engineering and directed evolution could be harnessed to develop a biocatalyst with the desired activity and selectivity. By modifying the active site of a known halogenase, it may be possible to tailor its substrate specificity to favor the dichlorination of salicylic acid at the 3- and 5-positions. The inherent ability of enzymes to function in aqueous media at ambient temperature and pressure makes this approach highly attractive from a sustainability perspective.

Research on the oxidative dechlorination of halogenated phenols by enzymes like horseradish peroxidase provides valuable insights into the interactions between halogenated aromatic compounds and enzyme active sites, which can inform the design of novel biocatalysts for synthesis. nih.gov

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

| Enzyme Class | Cofactor/Co-substrate | Halogen Source | Potential Advantages | Challenges |

| Flavin-dependent Halogenases (FDHs) | FAD, O₂, NAD(P)H | Chloride salts (e.g., NaCl) | High regioselectivity, mild conditions | Substrate specificity, enzyme stability |

| Vanadium-dependent Haloperoxidases (VHPOs) | Vanadate, H₂O₂ | Chloride salts (e.g., NaCl) | Broad substrate scope, mild conditions | Potential for over-halogenation, enzyme stability |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, process control, and scalability. durham.ac.ukmydrreddys.com The halogenation of aromatic compounds, which is often highly exothermic and rapid, is particularly well-suited for flow reactors. rsc.orgresearchgate.net

The synthesis of this compound in a continuous flow system would involve pumping a solution of salicylic acid and a chlorinating agent through a heated or irradiated tube reactor. The small dimensions of the reactor provide a high surface-area-to-volume ratio, enabling efficient heat transfer and precise temperature control, thereby minimizing the formation of thermal degradation byproducts. thieme-connect.denih.gov This level of control is difficult to achieve in traditional batch reactors, especially on a large scale.

Furthermore, flow chemistry allows for the safe handling of hazardous reagents by generating them in situ and immediately consuming them in the reaction stream. For example, highly reactive chlorinating species can be generated electrochemically or photochemically within the flow system and directly mixed with the salicylic acid solution. This approach avoids the accumulation of large quantities of dangerous intermediates. rsc.org

The modular nature of flow chemistry setups also enables the integration of multiple reaction and purification steps into a single, continuous process. durham.ac.uk For the synthesis of this compound, a flow process could be designed to include in-line quenching of the reaction, extraction, and even crystallization, leading to a streamlined and automated manufacturing process. While a specific flow synthesis for this compound has not been detailed in the literature, the successful continuous flow nitration of salicylic acid serves as a strong precedent for the feasibility of such a process.

Table 3: Conceptual Design for Continuous Flow Synthesis of this compound

| Parameter | Description | Advantage in Flow Chemistry |

| Reactants | Salicylic acid, Chlorinating agent (e.g., SO₂Cl₂, NCS, or in-situ generated) | Precise stoichiometric control through pump speeds |

| Reactor | Microreactor or packed-bed reactor | Excellent heat and mass transfer, enhanced safety |

| Temperature | Optimized for reaction rate and selectivity | Precise temperature control prevents hotspots and side reactions |

| Residence Time | Controlled by flow rate and reactor volume | Fine-tuning of reaction time to maximize yield and minimize byproducts |

| Downstream Processing | In-line quenching, liquid-liquid extraction, crystallization | Integrated and automated process, reduced manual handling |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dichlorosalicylate and Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3,5-Dichlorosalicylate is characterized by its simplicity due to the molecule's symmetry. The aromatic region typically displays two signals corresponding to the two non-equivalent aromatic protons. The proton at position 4 (H-4) and the proton at position 6 (H-6) are expected to appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxyl group, as well as the electron-donating effect of the hydroxyl group. The acidic protons of the hydroxyl and carboxylic acid groups are also observable, though their chemical shifts can be broad and vary with solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the chlorine atoms (C-3 and C-5) are shifted downfield. The carbon attached to the hydroxyl group (C-2) and the carboxylic acid group (C-1) also show characteristic downfield shifts. The carbonyl carbon of the carboxylic acid typically appears at the lowest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~118-122 |

| 2 | - | ~155-159 |

| 3 | - | ~125-129 |

| 4 | ~7.6-7.8 (d) | ~135-139 |

| 5 | - | ~123-127 |

| 6 | ~7.9-8.1 (d) | ~130-134 |

| C=O | - | ~170-174 |

| OH | Variable | - |

| COOH | Variable | - |

Note: Predicted values are based on general substituent effects on a salicylic (B10762653) acid backbone. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In this compound, a cross-peak would be expected between the signals for the aromatic protons H-4 and H-6, confirming their scalar coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). For this compound, this would show correlations between the H-4 signal and the C-4 signal, and between the H-6 signal and the C-6 signal. This allows for the direct assignment of the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The exact monoisotopic mass of the neutral 3,5-Dichlorosalicylic acid molecule (C₇H₄Cl₂O₃) is 205.9537 Da. This precise mass measurement is a definitive method for confirming the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This provides detailed structural information. For this compound, analysis in negative ion mode often starts with the deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of approximately 204.946.

A primary fragmentation pathway for salicylate (B1505791) derivatives is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a process known as decarboxylation. Another common fragmentation is the loss of water (H₂O, 18 Da). The presence of chlorine atoms also influences fragmentation, with potential losses of HCl or chlorine radicals. An observed fragmentation pattern for the [M-H]⁻ ion of this compound shows a prominent fragment ion at m/z 160.95, which corresponds to the loss of CO₂.

Table 2: Major Fragment Ions of this compound in Negative Ion MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 204.946 ([M-H]⁻) | [M-H-CO₂]⁻ | 160.957 | CO₂ (44.0 Da) |

| 204.946 ([M-H]⁻) | [M-H-H₂O]⁻ | 186.935 | H₂O (18.0 Da) |

| 204.946 ([M-H]⁻) | [M-H-CO₂-Cl]⁻ | 125.990 | CO₂, Cl (79.0 Da) |

Vibrational Spectroscopy (Infrared and Raman) Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by probing its molecular vibrations. A study dedicated to the experimental and theoretical vibrational spectra of 3,5-Dichlorosalicylic acid has provided detailed assignments of its characteristic bands.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for its functional groups. A broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band typically around 1650-1700 cm⁻¹. The O-H stretching of the phenolic group appears as a sharp or broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C=O and C-Cl bonds also give rise to characteristic Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | - |

| O-H Stretch (Phenol) | 3200-3600 | - |

| Aromatic C-H Stretch | ~3100 | ~3100 |

| C=O Stretch (Carboxylic Acid) | ~1680 | ~1680 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1200-1300 | - |

| C-Cl Stretch | 600-800 | 600-800 |

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,5-Dichlorosalicylic acid shows a complex but interpretable pattern of absorptions corresponding to its various functional moieties. Theoretical studies using Density Functional Theory (DFT) have been employed to assign these vibrational modes with high accuracy researchgate.net.

The key functional groups—hydroxyl (-OH), carboxylic acid (-COOH), and carbon-chlorine (-Cl) bonds, along with the benzene (B151609) ring—give rise to characteristic absorption bands. The phenolic and carboxylic acid -OH stretching vibrations are particularly noteworthy. Due to strong intra- and intermolecular hydrogen bonding, these absorptions typically appear as a very broad band spanning a wide range of wavenumbers, often from 3500 cm⁻¹ down to 2500 cm⁻¹ farmaceut.org. The C=O stretching of the carboxylic acid group is observed as a strong, sharp peak. Aromatic C-H and C=C stretching vibrations also provide distinct signals.

A summary of the principal vibrational frequencies for 3,5-Dichlorosalicylic acid is presented below.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenolic & Carboxylic) | Stretching | 3500 - 2500 (Broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1660 |

| C=C (Aromatic) | Stretching | ~1610 - 1440 |

| C-O (Carboxylic & Phenolic) | Stretching | ~1300 - 1150 |

| C-Cl | Stretching | ~800 - 600 |

This table presents generalized data based on typical values for the specified functional groups and findings from studies on salicylic acid and its derivatives researchgate.netfarmaceut.org.

Analysis of Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding plays a critical role in the structure and properties of salicylic acid derivatives researchgate.net. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are present. The intramolecular hydrogen bond occurs between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction is a defining feature of salicylic acids and significantly influences the acidity and spectral properties of the molecule researchgate.netscribd.com.

IR spectroscopy provides direct evidence of these interactions. The significant broadening of the O-H stretching band is a classic indicator of strong hydrogen bonding farmaceut.org. Furthermore, the position of the C=O stretching vibration can be shifted to a lower frequency (a redshift) compared to a non-hydrogen-bonded carbonyl group, indicating a weakening of the C=O bond due to its participation as a hydrogen bond acceptor. In the solid state, intermolecular hydrogen bonds lead to the formation of dimers or more complex supramolecular structures, which further influence the vibrational spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are determined by the molecule's chromophores—the parts of the molecule that absorb light.

Chromophore Analysis and Absorption Maxima

The primary chromophore in this compound is the substituted benzene ring. The presence of the hydroxyl, carboxyl, and chloro substituents modifies the electronic structure of the benzene ring, influencing the energies of its π → π* transitions. Salicylic acid and its derivatives typically exhibit multiple absorption bands in the UV region researchgate.net.

For 3,5-Dichlorosalicylic acid, the electronic spectrum is characterized by distinct absorption maxima (λmax). These absorptions are attributed to π → π* transitions within the aromatic system. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |

| General (Alcohol) | ~300-310 | ~210-220 | π → π* |

This table is based on typical spectral data for substituted salicylic acids researchgate.netnih.gov.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the color (i.e., the UV-Vis absorption or emission spectrum) of a chemical substance when the polarity of the solvent is changed. This effect arises from differential solvation of the ground and excited electronic states of the molecule.

For this compound, changing the solvent is expected to cause shifts in its absorption maxima. In polar protic solvents (like ethanol (B145695) or water), there is a high likelihood of hydrogen bonding between the solvent and the solute's hydroxyl and carbonyl groups. These specific interactions, along with non-specific dipole-dipole interactions, can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption wavelength. An increase in solvent polarity often leads to a bathochromic (red) shift for π → π* transitions in molecules like salicylic acids, indicating stronger solvation of the more polar excited state semanticscholar.org.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Unit Cell Parameters and Space Group Determination

While the full crystal structure is complex, the fundamental crystallographic data provides the basis for its description. For instance, studies on metal complexes containing the this compound ligand also provide insight into its coordination behavior and resulting crystal structures researchgate.net.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the basic symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry elements within the crystal. |

| a, b, c | The lengths of the unit cell edges. |

| α, β, γ | The angles between the unit cell axes. |

| Z | The number of molecules per unit cell. |

This table describes the type of data obtained from an XRD analysis. Specific values for 3,5-Dichlorosalicylic acid are contained within its CSD entry (CCDC Number: 266063) nih.gov.

Intermolecular Packing, Hydrogen Bonding Networks, and Supramolecular Assemblies

The crystal structure of this compound in its pure, isolated form has not been publicly reported. However, its structural characteristics can be understood through the analysis of its conformation within a protein-ligand complex and by examining the well-established packing motifs of closely related substituted salicylic acids.

In the crystalline state, salicylic acid and its derivatives commonly exhibit a strong tendency to form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. This interaction results in a characteristic R22(8) graph set motif. It is highly probable that this compound would adopt a similar dimeric structure in its own crystal lattice. The primary intermolecular interactions would therefore be the O—H···O hydrogen bonds linking the carboxylic acid functionalities of two neighboring molecules.

While the crystal packing of pure this compound remains to be determined, its intermolecular hydrogen bonding capabilities have been observed in the context of a protein-ligand complex. In the crystal structure of human 20α-hydroxysteroid dehydrogenase (AKR1C1) in a ternary complex with NADP+ and this compound (PDB ID: 3C3U), the inhibitor is held in the active site by a network of specific hydrogen bonds. acs.orgnih.gov The phenolic hydroxyl group and the carboxylate group of the this compound molecule are key participants in these interactions. Specifically, the inhibitor's carboxylate group forms hydrogen bonds with the side chains of Tyrosine-55 and Histidine-117, while the hydroxyl group interacts with Histidine-117 and Histidine-222 of the enzyme. acs.org

These interactions within the enzyme's active site create a discrete supramolecular assembly, demonstrating the compound's capacity to act as both a hydrogen bond donor (from its hydroxyl group) and a hydrogen bond acceptor (via its carboxylate and hydroxyl oxygens). The specific geometry of these interactions is detailed in the table below.

| Donor Atom (in AKR1C1) | Acceptor Atom (in this compound) | Distance (Å) |

| Tyr-55 (OH) | O (carboxylate) | 2.6 |

| His-117 (NE2) | O (carboxylate) | 2.8 |

| His-117 (NE2) | O (hydroxyl) | 3.1 |

| His-222 (NE2) | O (hydroxyl) | 2.7 |

This data represents the intermolecular hydrogen bonding network of this compound within the active site of the AKR1C1 enzyme.

Conformational Analysis in the Crystalline State

The conformation of this compound has been elucidated from its bound state in the crystal structure of the human 20α-hydroxysteroid dehydrogenase (AKR1C1) enzyme at a resolution of 1.8 Å. acs.org In this environment, the molecule adopts a largely planar conformation, which is characteristic of salicylic acid derivatives due to the presence of a strong intramolecular hydrogen bond and the electronic effects of the aromatic ring.

The defining feature of the conformation is the intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carboxyl group. This interaction creates a six-membered ring, which contributes to the planarity of this portion of the molecule and influences the orientation of the carboxyl group relative to the benzene ring. The O(hydroxyl)···O(carbonyl) distance in the bound ligand is approximately 2.6 Å, consistent with a strong hydrogen bond.

The benzene ring itself is planar, as expected. The carboxyl group is only slightly twisted out of the plane of the aromatic ring. This near-coplanarity is a common feature in salicylic acid structures, as it maximizes π-conjugation and is stabilized by the intramolecular hydrogen bond. The two chlorine atoms, being directly attached to the aromatic ring, lie within this plane. The table below presents selected bond lengths and torsion angles for this compound as observed in its protein-bound state, which define its conformation.

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C1-C7 (carboxyl) | 1.49 |

| C2-O3 (hydroxyl) | 1.36 |

| C3-Cl1 | 1.74 |

| C5-Cl2 | 1.73 |

| Selected Torsion Angles (°) | |

| C2-C1-C7-O1 | -4.5 |

| C6-C1-C7-O2 | -3.9 |

The geometric parameters are derived from the crystal structure of this compound bound to the AKR1C1 enzyme (PDB ID: 3C3U).

This observed conformation represents a low-energy state for the molecule, stabilized by both intramolecular forces and its interactions with the protein's active site. It is anticipated that in a pure crystalline solid, the molecule would adopt a very similar, if not identical, planar conformation, as this is the intrinsically preferred geometry for the salicylic acid scaffold.

Computational and Theoretical Studies on 3,5 Dichlorosalicylate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3,5-Dichlorosalicylate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this purpose, Density Functional Theory (DFT) is a widely used and reliable method. mdpi.com Functionals such as Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP) are frequently paired with basis sets like 6-311++G(d,p) to perform these calculations. mdpi.comnih.gov

This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface. The resulting optimized structure corresponds to the most probable geometry of the molecule in the gas phase. For compounds containing dichlorophenyl moieties, DFT calculations have shown good agreement between calculated structural parameters and those determined experimentally through X-ray crystallography. mdpi.com This validates the accuracy of the theoretical model.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations on similar aromatic compounds. Actual values would be derived from specific calculations.

| Parameter | Bond | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | ~119° - 121° |

| O=C-O (carboxyl) | ~123° | |

| C-C-O (hydroxyl) | ~118° |

Once the geometry is optimized, DFT can be used to calculate the molecule's electronic properties. Central to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These orbitals are critical for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov In studies of related dichloro-substituted aromatic compounds, isomers with the smallest HOMO-LUMO gap were found to be the most reactive and thermodynamically stable. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative Example) Based on representative values for (3,5)-dichloro aromatic compounds calculated via DFT/B3LYP methods. nih.govnih.gov

| Property | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -6.85 |

| Energy of LUMO | ELUMO | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Chemical Hardness | η | 2.35 |

| Chemical Potential | μ | -4.50 |

| Electronegativity | χ | 4.50 |

| Electrophilicity Index | ω | 4.31 |

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. scielo.org.za Calculations are often performed using a solvent model to better mimic experimental conditions. These theoretical spectra are invaluable for assigning peaks in experimental NMR data. researchgate.net An experimental ¹H NMR spectrum for this compound is available for comparison. chemicalbook.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.za These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. scielo.org.za This allows for the precise assignment of vibrational modes observed in the lab.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The results provide insight into the electronic transitions, often characterized as π → π* or n → π* transitions within the molecule.

Molecular Docking and Dynamics Simulations (Non-Clinical Focus)

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) like this compound might interact with a larger macromolecule, such as a protein or a surface.

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank them. nih.gov This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the binding affinity. researchgate.net

A study investigating the interaction between this compound (referred to as 3,5DCSA) and the transport protein Bovine Serum Albumin (BSA) utilized AutoDock-based blind docking simulations. The simulation identified the most probable binding location for the neutral form of the molecule within the hydrophobic subdomain IIA of the protein. This computational approach provided a structural basis for the experimentally observed binding.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of the complex's dynamic behavior and helping to validate the stability of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. mdpi.com

Table 3: Example Molecular Docking Results for this compound

| Target Protein | Ligand | Docking Software | Predicted Binding Site | Predicted Binding Energy (kcal/mol) |

| Bovine Serum Albumin (BSA) | This compound | AutoDock | Subdomain IIA | Not explicitly stated, but led to a binding constant (K) of 394 M⁻¹ |

The principles of computational modeling can also be applied to understand how this compound interacts with inorganic materials, such as metal oxides or catalytic surfaces. Such interactions are fundamental to fields like heterogeneous catalysis and environmental science. rsc.org

DFT calculations are the primary tool for these investigations. A model of the inorganic surface (e.g., a slab of a metal oxide like Al₂O₃ or CeO₂) is constructed, and the this compound molecule is placed at various positions and orientations near the surface. nih.govbnl.gov By performing geometry optimization, the most stable adsorption geometry can be found.

Key parameters derived from these calculations include:

Adsorption Energy: The energy released when the molecule binds to the surface, indicating the strength of the interaction.

Bond Distances: The distances between atoms of the molecule and atoms on the surface, defining the nature of the chemical bonds formed.

Charge Transfer Analysis: Methods like Mulliken population analysis can quantify the amount of electron density transferred between the molecule and the surface, revealing whether the molecule acts as an electron donor or acceptor.

While specific DFT studies on the interaction of this compound with inorganic surfaces are not widely documented, this computational framework is the standard for predicting how chlorinated aromatic compounds adsorb, orient, and potentially react on catalytic or mineral surfaces. lsu.edu

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. Through the application of quantum mechanical calculations, researchers can model the behavior of molecules during chemical transformations, providing insights that are often difficult or impossible to obtain through experimental methods alone. For this compound, computational studies are crucial in understanding its reactivity, degradation pathways, and interactions with other chemical species. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a good balance between accuracy and computational cost.

Transition State Analysis for Reaction Pathways

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, corresponding to the fleeting molecular arrangement that must be achieved for reactants to convert into products. Identifying and characterizing the geometry and energy of the transition state is essential for understanding the feasibility and kinetics of a reaction.

For this compound, transition state analysis can be applied to various potential reactions, such as hydroxylation, dechlorination, and decarboxylation, which are key steps in its environmental degradation. For instance, in an oxidative degradation process, the attack of a hydroxyl radical (•OH) on the aromatic ring is a likely initial step. Computational models can locate the transition state for this addition reaction at different positions on the ring. The calculated energy of this transition state, known as the activation energy barrier, determines the rate of the reaction. A lower activation energy indicates a faster reaction.

For example, a hypothetical reaction pathway for the hydroxylation of this compound could be modeled. The transition state would feature a partially formed C-O bond between a carbon atom of the aromatic ring and the incoming hydroxyl radical, as well as a slight distortion of the planar aromatic ring. The calculated properties of such a transition state are summarized in the table below.

| Reaction Pathway | Attacking Species | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|---|

| Hydroxylation at C4 | •OH | 12.5 | C4-O: 1.85 |

| Hydroxylation at C6 | •OH | 15.2 | C6-O: 1.92 |

| Dechlorination at C3 | H• | 25.8 | C3-Cl: 2.50, C3-H: 1.55 |

Energy Profiles of Chemical Transformations

An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. Key features of an energy profile include the energies of the reactants, products, any intermediates, and the transition states that connect them.

For the degradation of this compound, computational methods can be used to construct detailed energy profiles for proposed degradation pathways. For example, in a Fenton-like reaction, the degradation of 3,5-Dichlorosalicylic acid was observed, suggesting a pathway involving hydroxyl radicals. bmgforming.com A plausible multi-step degradation pathway could involve initial hydroxylation, followed by dechlorination and eventual ring-opening.

An energy profile for such a transformation would show the relative energies of:

Reactants: this compound and the reactive species (e.g., •OH).

Intermediates: The products of each step in the degradation pathway, such as hydroxylated and dechlorinated derivatives.

Transition States: The energy maxima between each step.

Products: The final, smaller molecules resulting from the complete degradation of the aromatic ring.

By comparing the energy barriers of different potential pathways, the most favorable degradation route can be identified.

Figure 1: A hypothetical energy profile for a multi-step degradation of this compound. This diagram illustrates the energy changes as the molecule proceeds through an initial hydroxylation step (TS1), followed by a dechlorination step (TS2), and finally ring-opening (TS3). The relative energies are for illustrative purposes.

QSAR/QSPR (Non-Clinical Parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are particularly valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing.

Prediction of Reactivity Descriptors

Reactivity descriptors are theoretical parameters derived from the electronic structure of a molecule that help to predict its chemical behavior. These descriptors can be calculated using quantum chemical methods, such as DFT. Common reactivity descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap often indicates higher reactivity.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released upon gaining an electron.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

For this compound, these descriptors can be calculated and used to predict its reactivity towards various reagents and in different chemical environments. The presence of two electron-withdrawing chlorine atoms and the hydroxyl and carboxyl groups significantly influences the electronic properties and thus the reactivity of the molecule.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 8.1 eV | Energy to remove an electron |

| Electron Affinity | 1.5 eV | Energy released when gaining an electron |

| Chemical Hardness (η) | 2.7 eV | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 3.5 eV | Propensity to accept electrons |

Note: The values in this table are representative and based on general DFT calculations for similar chlorinated aromatic compounds. Specific calculated values for this compound may vary depending on the computational method and basis set used.

Correlation with Environmental Persistence or Degradation

QSAR and QSPR models can be developed to predict the environmental fate of chemicals, including their persistence and degradability. nih.govnih.gov For this compound, models could be constructed to predict its half-life in different environmental compartments (water, soil, air) or its rate of biodegradation.

These models typically use a set of molecular descriptors as independent variables. These descriptors can be constitutional (e.g., molecular weight, number of chlorine atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). The dependent variable would be an experimental measure of persistence or degradation, such as the half-life (t½) or the rate constant of a degradation reaction.

A hypothetical QSAR model for the prediction of the biodegradation half-life of chlorinated salicylic (B10762653) acids could take the following form:

log(t½) = β₀ + β₁ (logP) + β₂ (E LUMO) + β₃ (N Cl)

Where:

t½ is the biodegradation half-life.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

E LUMO is the energy of the lowest unoccupied molecular orbital.

N Cl is the number of chlorine atoms.

β₀, β₁, β₂, and β₃ are coefficients determined by regression analysis of a training set of compounds with known half-lives.

Such models, once validated, can be used to estimate the environmental persistence of this compound and other related compounds, aiding in environmental risk assessment. researchgate.net

Reactivity, Derivatization, and Reaction Mechanisms of 3,5 Dichlorosalicylate

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electron density of the aromatic ring in 3,5-Dichlorosalicylate is significantly influenced by its substituents. The hydroxyl and carboxyl groups are electron-withdrawing by induction but electron-donating by resonance, while the halogens are electron-withdrawing via induction and weakly donating by resonance. This electronic profile dictates the feasibility and outcome of substitution reactions.

The chlorine atoms of this compound are subject to nucleophilic aromatic substitution (SNAr). The aromatic ring is activated towards nucleophilic attack due to the presence of the electron-withdrawing carboxyl group. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.

The reactivity of the ring is enhanced by the ortho-hydroxyl and para-carboxyl groups relative to the chlorine at position 5, and by the ortho-carboxyl and para-hydroxyl groups relative to the chlorine at position 3, which stabilize the negative charge of the Meisenheimer intermediate. Consequently, the chlorine atoms can be displaced by various strong nucleophiles. While specific studies on this compound are not extensively documented, reactions with related halogenated salicylanilides demonstrate this principle. For instance, acylation of amino acids with 3,5-dichlorosalicylic acid chloride proceeds readily, showcasing the reactivity at the carboxyl group, which is a prerequisite for many derivatization strategies researchgate.netresearchgate.net. The reaction of the closely related 2,6-dichloro-4-nitrophenol (B181596) with alkoxides to substitute a chlorine atom further supports the potential for such transformations in activated aromatic systems researchgate.net.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | 3-Chloro-5-methoxy-2-hydroxybenzoic acid |

| Amide | Sodium Amide (NaNH₂) | 3-Amino-5-chloro-2-hydroxybenzoic acid |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 3-Chloro-2-hydroxy-5-(phenylthio)benzoic acid |

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common approach. The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms masterorganicchemistry.com. For substrates that are sensitive to strong acids, alternative methods are employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) or its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation under milder conditions researchgate.netnih.gov. Another method involves the initial conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amidation: The synthesis of amides from this compound typically proceeds via the acid chloride. The 3,5-dichlorosalicyloyl chloride can be reacted with primary or secondary amines to form the corresponding N-substituted salicylamides. Research has shown that the acylation of amino acids with 3,5-dichlorosalicylic acid chloride can proceed effectively to yield N-acylamino acids researchgate.net. The reaction conditions, such as the choice of base and the order of reagent addition, can be optimized to maximize the yield researchgate.net.

Table 2: Common Methods for Carboxyl Group Functionalization

| Reaction Type | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Equilibrium reaction; requires excess alcohol or water removal. |

| DCC/DMAP Esterification | Alcohol, DCC, DMAP (cat.) | Mild conditions; suitable for acid-sensitive substrates. researchgate.net |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Creates a highly reactive intermediate for ester or amide synthesis. |

| Amidation | Amine, typically via the acid chloride | Forms a stable amide bond; versatile for creating salicylanilides. researchgate.net |

Metal Complexation Chemistry of this compound

The presence of both a carboxylate and a phenolic hydroxyl group in an ortho arrangement makes this compound an excellent chelating ligand for a wide range of metal ions.

Metal complexes of this compound are typically synthesized by reacting a soluble salt of the desired metal (e.g., acetate (B1210297), sulfate (B86663), or chloride) with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand.

For example, copper(II) complexes have been prepared by reacting copper(II) salts like copper(II) acetate or copper(II) sulfate with 3,5-dichlorosalicylic acid researchgate.net. The resulting complexes can be characterized by various techniques. Elemental analysis confirms the stoichiometry of the complex. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the carboxylic acid and shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are indicative of coordination nih.govresearchgate.net. Furthermore, a shift in the phenolic C-O stretching vibration suggests the involvement of the hydroxyl group in chelation mdpi.com. Other characterization methods include UV-Vis spectroscopy to study electronic transitions and electron paramagnetic resonance (EPR) spectroscopy for paramagnetic metal ions like Cu(II) to probe the coordination environment researchgate.net. Lanthanide complexes with structurally similar substituted salicylates, such as 3,5-diisopropylsalicylic acid, have also been synthesized, suggesting that this compound is a viable ligand for f-block elements as well researchgate.net.

As a ligand, this compound typically acts as a bidentate chelating agent, coordinating to a metal center through the oxygen atoms of the deprotonated carboxylate and phenolate (B1203915) groups. This forms a stable six-membered chelate ring.

Studies on related halosalicylate complexes have revealed diverse and complex structures. For instance, a dimeric copper(II) complex with this compound and 2,2'-bipyridine, [Cu(3,5-Cl2sal)(bpy)]2, has been structurally characterized ecm35.org. In this dimer, the salicylate (B1505791) ligands act as bridging units between the two copper centers. The coordination modes of salicylate ligands can be versatile, including monodentate, bidentate chelating, and various bridging fashions (e.g., through a phenolic oxygen or the entire carboxylate group) mdpi.comecm35.org. The specific coordination geometry around the metal center (e.g., square planar, square pyramidal, or octahedral) depends on the metal ion, the stoichiometry, and the presence of any ancillary ligands mdpi.com. The electron-withdrawing chlorine atoms on the salicylate ligand can influence the electronic properties of the resulting metal complex by modifying the ligand field strength and the redox potential of the metal center.

Table 3: Structural Features of a Dimeric Copper(II)-Halosalicylate Complex

| Feature | Description | Reference |

|---|---|---|

| Compound Class | Dimeric Copper(II) Carboxylate | ecm35.org |

| Ligands | This compound, 2,2'-Bipyridine | ecm35.org |

| Salicylate Role | Bridging Ligand between two Cu(II) centers | ecm35.org |

| Coordination Mode | Bidentate chelation and bridging | mdpi.comecm35.org |

| Metal Geometry | Distorted square pyramidal / Octahedral | mdpi.com |

While the catalytic applications of metal complexes derived specifically from this compound are not extensively reported, the broader class of metal-salicylate complexes has shown significant promise in non-biological catalysis, particularly in oxidation reactions.

Copper(II) complexes with salicylate derivatives have been investigated as biomimetic catalysts for the oxidation of various organic substrates. For example, mononuclear copper(II) complexes containing salicylate or aspirinate and methylimidazole ligands act as catalysts for the oxidation of catechols to their corresponding quinones birzeit.edu. The proposed mechanism involves the dissociation of the salicylate ligand to provide an open coordination site on the copper(II) center for the substrate to bind. The activated substrate-catalyst complex then facilitates the oxidation, often in the presence of a terminal oxidant like dioxygen. Dirhodium(II) complexes have also been shown to be effective catalysts for allylic and benzylic oxidations using tert-butyl hydroperoxide (TBHP) as the oxidant orgsyn.org. Given these precedents, it is plausible that metal complexes of this compound could serve as effective catalysts, with the dichloro-substituents potentially modulating the catalyst's stability, solubility, and electronic properties to fine-tune its activity and selectivity.

Table 4: Catalytic Oxidation by an Analogous Copper(II)-Salicylate Complex

| Catalyst System | Substrate | Product | Oxidant | Reference |

|---|---|---|---|---|

| Cu(Hsal)₂(1,2-MeIm)₂ | 3,5-Di-tert-butylcatechol | 3,5-Di-tert-butyl-o-benzoquinone | O₂ | birzeit.edu |

Note: This table presents data for a related copper(II) salicylate complex to illustrate potential catalytic activity.

Photochemical and Electrochemical Transformations

The transformation of this compound can be induced by light or electrical current, leading to degradation or the formation of new chemical species. The underlying mechanisms are governed by the interplay of the aromatic ring, the carboxylic and hydroxyl groups, and the electron-withdrawing chlorine substituents.

Photolytic Degradation Pathways and Intermediates

Direct photolysis of organic molecules involves the absorption of photons, leading to electronically excited states that can undergo bond cleavage, rearrangement, or reaction with other species. While specific studies detailing the complete photolytic degradation pathway of this compound are not extensively documented in the available literature, the behavior of the parent compound, salicylic (B10762653) acid, provides a foundational model.

The photodegradation of salicylic acid in aqueous environments under simulated sunlight has been shown to follow pseudo-first-order reaction kinetics. rsc.org Advanced oxidation processes (AOPs), which often utilize UV light in combination with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃), accelerate this degradation. internationaljournalcorner.com The degradation of salicylic acid is influenced by parameters such as pH and the presence of dissolved oxygen. rsc.orginternationaljournalcorner.com

For halogenated aromatic compounds, a common initial step in photolytic degradation is reductive dehalogenation, where a carbon-chlorine bond is cleaved. Another primary pathway involves the attack by hydroxyl radicals (•OH), if present, on the aromatic ring, leading to hydroxylation. Subsequent steps typically involve decarboxylation (loss of CO₂) and ring-opening reactions, ultimately mineralizing the compound to simpler inorganic substances.

Based on these principles, a hypothetical degradation pathway for this compound can be proposed. The process would likely involve one or more of the following steps:

Dechlorination: Stepwise removal of chlorine atoms to form monochlorosalicylates and eventually salicylic acid.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring, forming various chlorohydroxybenzoic acid isomers.

Decarboxylation: Loss of the carboxyl group to form dichlorophenol isomers.

Ring Cleavage: Opening of the aromatic ring to form aliphatic intermediates.

The following table outlines potential intermediates in the photolytic degradation of this compound.

| Intermediate Type | Potential Compounds | Formation Pathway |

| Dechlorination Products | 3-Chlorosalicylic acid, 5-Chlorosalicylic acid, Salicylic acid | Reductive cleavage of C-Cl bonds |

| Hydroxylation Products | 3,5-Dichloro-dihydroxybenzoic acids | Attack by hydroxyl radicals |

| Decarboxylation Products | 2,4-Dichlorophenol, 3,5-Dichlorophenol | Loss of CO₂ from the carboxyl group |

| Ring-Opened Products | Chlorinated aliphatic acids (e.g., chloromuconic acid) | Oxidative cleavage of the aromatic ring |

This table is based on established degradation mechanisms for related compounds and represents hypothetical intermediates in the absence of specific experimental data for this compound.

Electrochemical Oxidation and Reduction Mechanisms

Electrochemical methods like cyclic voltammetry can provide insight into the redox properties of molecules. nih.gov The electrochemical behavior of this compound is dictated by its functional groups, with both the phenolic hydroxyl group and the aromatic ring being susceptible to oxidation, and the carboxylic acid and chlorinated ring being potential sites for reduction.

Electrochemical Oxidation: The electrochemical oxidation of the parent compound, salicylic acid, has been studied both theoretically and experimentally. rsc.orgtcichemicals.com Density Functional Theory (DFT) calculations suggest that the initial step is the formation of a radical cation, followed by a kinetically favorable attack of a hydroxyl group at the C3 and C5 positions of the aromatic ring. rsc.org This leads to the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid as the most stable initial products. rsc.org The oxidation potential for salicylic acid has been observed at approximately +1.0 V to +1.1 V (vs. Ag/AgCl) on various electrodes. tcichemicals.comfrontiersin.org

For this compound, the presence of two strongly electron-withdrawing chlorine atoms is expected to decrease the electron density of the aromatic ring. This would make the ring more difficult to oxidize, shifting the oxidation potential to higher, more positive values compared to unsubstituted salicylic acid. The oxidation mechanism would likely still proceed via hydroxylation or polymerization on the electrode surface.

Electrochemical Reduction: The electrochemical reduction of carboxylic acids can lead to the formation of corresponding alcohols or aldehydes. uni.lu For aromatic systems, reduction can also involve the saturation of the ring or the cleavage of substituent groups. In the case of this compound, two primary reduction pathways are plausible:

Reduction of the Carboxylic Acid: The -COOH group could be reduced to an aldehyde (-CHO) or a hydroxymethyl group (-CH₂OH). This typically requires electrodes with a high hydrogen overpotential and acidic conditions.

Reductive Dehalogenation: The carbon-chlorine bonds can be cleaved via electron transfer, replacing the chlorine atoms with hydrogen. This is a common pathway for the electrochemical remediation of chlorinated organic compounds.

The following table summarizes the expected electrochemical behavior and potential products.

| Process | Expected Effect of Dichloro-Substitution | Potential Products | Governing Mechanism |

| Oxidation | Higher (more positive) oxidation potential | Dichlorodihydroxybenzoic acids, polymeric films | Electron transfer from the aromatic ring, followed by nucleophilic attack (EC mechanism) |

| Reduction | Lower (less negative) reduction potential | 3,5-Dichlorosalicylaldehyde (B181256), 3,5-Dichloro-2-hydroxybenzyl alcohol, Chlorosalicylates, Salicylic acid | Electron transfer to the carboxyl group or C-Cl bonds |

This table outlines expected behaviors based on general electrochemical principles, as direct experimental cyclic voltammetry data for this compound was not found in the search results.

Derivatization Strategies for Advanced Materials and Precursors

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules and materials.

Polymerization of this compound-derived Monomers

This compound is a suitable candidate as an AB-type monomer for polycondensation reactions to form polyesters. The hydroxyl group of one monomer can react with the carboxylic acid group of another to form an ester linkage, leading to a polymer chain. This process is typically carried out via melt polycondensation at high temperatures and under vacuum to remove the water byproduct and drive the reaction to completion. scispace.comrsc.org

While specific polymers derived directly from this compound are not detailed in the surveyed literature, salicylic acid itself has been used to create poly(anhydride-esters) for biomedical applications. scispace.com The incorporation of the 3,5-dichloro-substituted ring into a polyester (B1180765) backbone would be expected to impart specific properties, such as:

Increased Thermal Stability: The rigid aromatic ring and polar C-Cl bonds could increase the glass transition temperature (Tg) of the polymer.

Flame Retardancy: The presence of chlorine is a well-known strategy for conferring flame-retardant properties to polymers.

Modified Chemical Resistance: The chlorinated aromatic units would alter the polymer's solubility and resistance to chemical attack.

Furthermore, this compound can be incorporated into polymer composites. For example, rare-earth complexes of the related 3,5-dinitrosalicylic acid have been synthesized and incorporated into polymethyl-methacrylate (PMMA) to create materials with strong luminescence properties. ciac.jl.cn

Synthesis of Liquid Crystalline Materials or Optoelectronic Precursors